Cas no 2138566-79-5 (4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride)

2138566-79-5 structure
اسم المنتج:4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride
- 2138566-79-5
- EN300-1145115
-
- نواة داخلي: 1S/C7H13ClF2O3S/c1-7(9,10)6-13-4-2-3-5-14(8,11)12/h2-6H2,1H3
- مفتاح Inchi: ZDCDLGGDCWBIBM-UHFFFAOYSA-N
- ابتسامات: ClS(CCCCOCC(C)(F)F)(=O)=O
حساب السمة
- نوعية دقيقة: 250.0241995g/mol
- النظائر كتلة واحدة: 250.0241995g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 7
- تعقيدات: 248
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 51.8Ų
- إكسلوغ 3: 2
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145115-0.1g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
Enamine | EN300-1145115-0.25g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
Enamine | EN300-1145115-1.0g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1145115-1g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 1g |
$986.0 | 2023-10-25 | |
Enamine | EN300-1145115-10g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 10g |
$4236.0 | 2023-10-25 | |
Enamine | EN300-1145115-0.5g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
Enamine | EN300-1145115-0.05g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
Enamine | EN300-1145115-2.5g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
Enamine | EN300-1145115-5g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 5g |
$2858.0 | 2023-10-25 |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride الوثائق ذات الصلة
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
2138566-79-5 (4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride) منتجات ذات صلة
- 933745-62-1(2-(trimethylpyrimidin-2-yl)ethan-1-amine)
- 86840-27-9(2,2'-Dithiobis(methylene)bisoxirane)
- 1351663-96-1((2E)-3-(2-chlorophenyl)-1-{4-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperazin-1-yl}prop-2-en-1-one)
- 2153526-95-3(1-Bromo-4-chloro-2-(methoxymethoxy)benzene)
- 2228688-15-9(2-(chloromethyl)-4-fluorobut-1-ene)
- 1038971-44-6(5-chloro-N-(3-ethynylphenyl)pentanamide)
- 14377-68-5(1-phenylcyclobutane-1-carbonitrile)
- 1783316-62-0(Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine)
- 2228393-74-4(3-(3-bromopyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2097982-59-5(5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole)
الموردين الموصى بهم
Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر
